molecular formula C9H10ClNO3 B189347 Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate CAS No. 90346-60-4

Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate

Cat. No.: B189347
CAS No.: 90346-60-4
M. Wt: 215.63 g/mol
InChI Key: DMOAJZUGEPJEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate is an organic compound with the molecular formula C9H10ClNO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate can be synthesized through a reaction between 4-chloropyridine-2-ol and ethyl bromoacetate. The reaction typically occurs in the presence of a base, such as potassium carbonate, and an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have shown promise in targeting diseases such as cancer and infections.

Synthesis of Bioactive Compounds

This compound can be transformed into various derivatives that exhibit biological activities. For instance:

  • Anticancer Agents : Derivatives of this compound have been explored for their ability to inhibit tumor growth by interfering with cell cycle progression.
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial and fungal strains, suggesting potential use in developing new antimicrobial therapies.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex molecules due to its reactive functional groups.

Reaction Pathways

The compound can undergo various reactions:

  • Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles to form new compounds.
  • Esterification Reactions : It can react with alcohols to form esters, expanding its utility in synthetic chemistry.

Antiviral Research

A study focused on the optimization of pyridine-based compounds for antiviral activity highlighted the potential of this compound derivatives as HIV inhibitors. The structural modifications led to improved selectivity and potency against viral targets, demonstrating the importance of this compound in drug discovery efforts .

Antifibrotic Agents

Research has shown that compounds derived from this compound can inhibit collagen synthesis, making them candidates for treating fibrotic diseases. By modifying the pyridine structure, researchers achieved significant improvements in efficacy .

Mechanism of Action

The mechanism of action of ethyl 2-((4-chloropyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((4-bromopyridin-2-yl)oxy)acetate
  • Ethyl 2-((4-fluoropyridin-2-yl)oxy)acetate
  • Ethyl 2-((4-methylpyridin-2-yl)oxy)acetate

Uniqueness

Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This compound’s specific properties make it suitable for certain applications where other similar compounds may not be as effective .

Biological Activity

Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 4-chloropyridine-2-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF). The reaction is typically heated to facilitate product formation. The structure of the compound includes a chlorinated pyridine ring, which is critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study on chloropyridinyl esters demonstrated that derivatives of this compound can inhibit various bacterial strains, suggesting its potential as an antimicrobial agent . The presence of the chlorine atom enhances its reactivity and may contribute to its efficacy against pathogens.

Antiviral Activity

The compound has also been evaluated for antiviral activity, particularly against SARS-CoV-2. In a series of experiments, chloropyridinyl esters exhibited enzyme inhibitory activity against SARS-CoV-2 3CL protease, indicating potential as antiviral agents . The mechanism involves binding to the protease, thereby inhibiting viral replication.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Its structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) suggests that it may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes . This effect could be beneficial in treating conditions characterized by inflammation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The chlorine atom in the pyridine ring plays a crucial role in these interactions, potentially enhancing binding affinity to enzymes or receptors involved in various biochemical pathways.

Interaction with Enzymes

The compound's mechanism includes:

  • Enzyme Inhibition : Binding to active sites of enzymes like cyclooxygenases or proteases, leading to reduced enzyme activity.
  • Substitution Reactions : The chlorine atom allows for further substitutions, creating derivatives with varied biological activities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntiviralInhibition of SARS-CoV-2 3CL protease
Anti-inflammatoryModulation of cyclooxygenase activity

Notable Research Findings

  • Antimicrobial Evaluation : A study found that chlorinated pyridine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential use of this compound in developing new antibiotics .
  • Antiviral Studies : Compounds similar to this compound were tested for their ability to inhibit SARS-CoV-2 replication, showing promising results with low IC50 values indicating high potency against viral targets .
  • Inflammation Models : Experimental models demonstrated that this compound can reduce inflammatory markers in vivo, supporting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

ethyl 2-(4-chloropyridin-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-2-13-9(12)6-14-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOAJZUGEPJEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307303
Record name Ethyl [(4-chloropyridin-2-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90346-60-4
Record name 90346-60-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl [(4-chloropyridin-2-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.